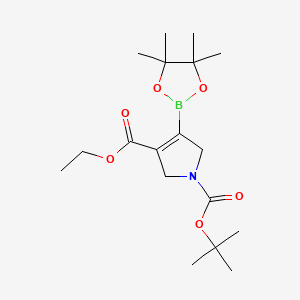
1-Tert-butyl 3-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,3(2H,5H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are highly valued for their versatility in forming carbon-carbon bonds, making them essential building blocks in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction.
Protection of Functional Groups: The tert-butyloxycarbonyl (Boc) and ethoxycarbonyl groups are introduced to protect the functional groups during subsequent reactions.
Formation of Pinacol Ester: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, where the boronic group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of boron-containing drugs and drug delivery systems.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems
Wirkmechanismus
The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
1-(TERT-BUTOXYCARBONYL)-4-(ETHOXYCARBONYL)-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC ACID PINACOLE ESTER is unique due to its combination of functional groups, which provide both stability and reactivity. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Used in similar applications but lacks the protective Boc and ethoxycarbonyl groups.
Methylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and stability profiles.
Vinylboronic Acid Pinacol Ester: Used in polymer synthesis and other applications.
These compounds share the boronic ester functionality but differ in their specific applications and reactivity due to variations in their substituents.
Eigenschaften
Molekularformel |
C18H30BNO6 |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C18H30BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h9-11H2,1-8H3 |
InChI-Schlüssel |
AMEQGFIKQMMTEO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(C2)C(=O)OC(C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


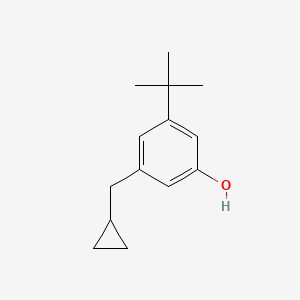
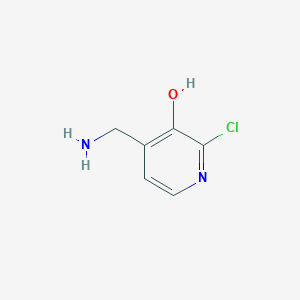
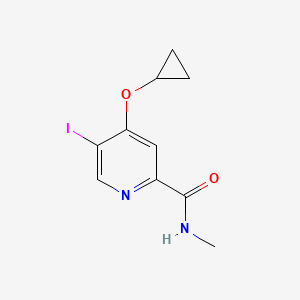

![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
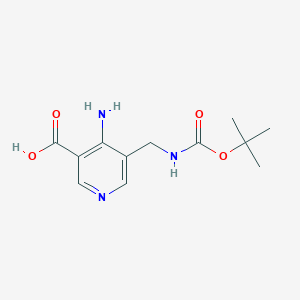
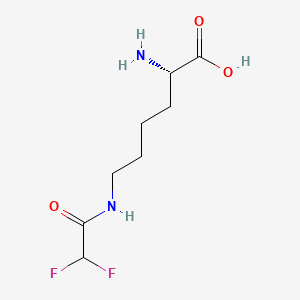
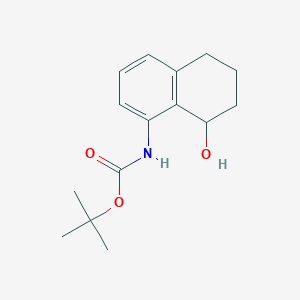
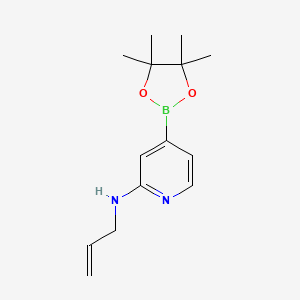
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
